6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}hexanamide
Description
This compound is a brominated tetrahydroquinazolinone derivative featuring a 2-sulfanylidene group and a hexanamide linker to a 2-fluorophenylpiperazine moiety. Its molecular formula is C₂₈H₃₄FN₅O₄S, with a molecular weight of 571.67 g/mol .
Synthetic routes involve coupling a brominated quinazolinone intermediate with a piperazine-containing propylamine via carbodiimide-mediated amidation, as described in analogous protocols (e.g., PyBOP/DIPEA in DCM/DMF) . The bromine at position 6 of the quinazolinone may serve as a handle for further functionalization via cross-coupling reactions .
Properties
IUPAC Name |
6-(6-bromo-4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl)-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]hexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39BrFN5O2S/c28-20-10-11-23-21(19-20)26(36)34(27(37)31-23)14-5-1-2-9-25(35)30-12-6-13-32-15-17-33(18-16-32)24-8-4-3-7-22(24)29/h3-4,7-8,20-21,23H,1-2,5-6,9-19H2,(H,30,35)(H,31,37) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDVETAFCPPKHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1Br)C(=O)N(C(=S)N2)CCCCCC(=O)NCCCN3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39BrFN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues can be categorized based on modifications to three regions:
Quinazolinone core: Replacement of bromine or sulfur atoms.
Linker chain : Variations in alkyl chain length.
Piperazine moiety : Substitution of the 2-fluorophenyl group.
Computational Clustering Analysis
Using Tanimoto coefficients (Tc > 0.85), the compound clusters with piperazine-linked carboxamides and brominated heterocycles. However, highlights only a 20% likelihood of shared gene expression profiles among structurally similar compounds, emphasizing the need for empirical testing despite computational predictions .
Key Research Findings
Bromine as a Pharmacophore: The 6-bromo group in the quinazolinone core is essential for stabilizing hydrophobic interactions in kinase binding pockets .
Fluorophenylpiperazine Role : The 2-fluorine atom enhances metabolic stability and π-stacking in CNS targets .
Hexanamide vs. Shorter Linkers : Chain length >5 carbons improves blood-brain barrier penetration compared to butanamide derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
